Diethylzinc

Overview

Description

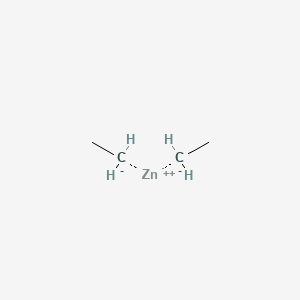

Diethylzinc (Et₂Zn) is a highly reactive organozinc compound with the formula Zn(C₂H₅)₂. It is a colorless, pyrophoric liquid that ignites spontaneously in air. Et₂Zn is widely utilized in organic synthesis, particularly in catalytic asymmetric reactions, polymerizations, and cyclopropanation due to its strong nucleophilicity and ability to transfer ethyl groups. Its applications span pharmaceuticals, materials science, and biodegradable polymer synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylzinc was first synthesized by Edward Frankland in 1848 through the reaction of zinc with ethyl iodide . The contemporary synthesis involves the reaction of a 1:1 mixture of ethyl iodide and ethyl bromide with a zinc-copper couple, which serves as a source of reactive zinc .

Industrial Production Methods: Industrially, this compound is produced by the reaction of zinc with ethyl iodide or ethyl bromide in the presence of a zinc-copper couple. This method ensures the production of this compound in large quantities, which is then purified and stored under inert conditions to prevent its reaction with air or moisture .

Chemical Reactions Analysis

Types of Reactions: Diethylzinc undergoes various types of chemical reactions, including:

Oxidation: this compound reacts with oxygen to form zinc oxide and ethane.

Hydrolysis: It reacts with water to produce zinc hydroxide and ethane.

Substitution: this compound can participate in substitution reactions with halides to form organozinc halides.

Common Reagents and Conditions:

Oxygen: For oxidation reactions, this compound reacts with oxygen at room temperature.

Water: Hydrolysis reactions occur readily at room temperature.

Major Products Formed:

Zinc oxide (ZnO): Formed during oxidation reactions.

Zinc hydroxide (Zn(OH)₂): Produced during hydrolysis reactions.

Organozinc halides: Formed during substitution reactions.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

Diethylzinc serves as a source of the ethyl carbanion, facilitating various addition reactions, particularly with carbonyl compounds. It is notably used in:

- Asymmetric Synthesis : this compound can add ethyl groups to benzaldehyde and imines, producing chiral alcohols with high enantiomeric excess .

- Simmons-Smith Reaction : When combined with diiodomethane, it converts alkenes into cyclopropyl groups, showcasing its utility in constructing complex molecular architectures .

Materials Science

Chemical Vapor Deposition (CVD)

this compound is extensively utilized in CVD processes to produce high-purity zinc-containing films. This application is critical in:

- Semiconductor Manufacturing : It acts as a precursor for depositing zinc oxide (ZnO) thin films, which are essential for transparent conductive materials and solar cells .

- Nanoparticle Synthesis : this compound is employed as a zinc source in the formation of nanoparticles and quantum dots, particularly in creating zinc sulfide shells for core/shell structures .

Biomedical Applications

Catalyst in Polymerization Processes

Recent studies have highlighted this compound's role as a catalyst in producing biodegradable polyesters through ring-opening polymerization. This application includes:

- Copolymerization of ε-Caprolactone and Rac-Lactide : A novel this compound/propyl gallate catalytic system has been developed for synthesizing copolyesters with low toxicity and favorable mechanical properties . The copolymers exhibit moderate dispersity and varying degrees of randomness, making them suitable for drug delivery systems and tissue engineering applications.

Aerospace and Deacidification

Hypergolic Fuel

Due to its pyrophoric nature, this compound has been explored as a hypergolic liquid rocket fuel. It ignites spontaneously upon contact with oxidizers, eliminating the need for ignition sources .

Deacidification Agent

this compound was investigated for its potential to deacidify paper products by neutralizing acid residues, although this application faced challenges due to safety concerns related to its reactivity with moisture .

Data Table: Applications of this compound

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Asymmetric synthesis; Simmons-Smith reactions | High enantiomeric excess; complex molecules |

| Materials Science | CVD for ZnO films; nanoparticle synthesis | Essential for semiconductors; advanced materials |

| Biomedical Engineering | Catalysis in polymerization (biodegradable polyesters) | Low toxicity; suitable for medical applications |

| Aerospace | Hypergolic rocket fuel | Spontaneous ignition |

| Deacidification | Neutralizing acid residues in paper | Potential preservation method |

Case Study 1: this compound in Semiconductor Manufacturing

In semiconductor applications, this compound has been pivotal in developing transparent conductive oxides. Its effectiveness as a precursor has led to advancements in the fabrication of devices such as solar cells and LEDs.

Case Study 2: Biodegradable Polymers

Research involving the this compound/propyl gallate system demonstrated successful copolymerization of cyclic esters, yielding materials with desirable properties for biomedical applications. The resulting copolymers were characterized by low toxicity and favorable mechanical properties, indicating their potential for use in drug delivery systems .

Mechanism of Action

Diethylzinc acts as a nucleophilic reagent in organic synthesis. The zinc atom, bonded to two ethyl groups, can donate an ethyl group to electrophilic centers such as carbonyl compounds and imines . This nucleophilic addition is facilitated by the polar covalent bond between zinc and carbon, which is polarized towards carbon due to the difference in electronegativity between zinc and carbon .

Comparison with Similar Compounds

Reactivity and Structural Properties

Et₂Zn is part of the organozinc family, which includes compounds like dimethylzinc (Me₂Zn) and diphenylzinc (Ph₂Zn). Key comparisons:

- Reactivity : Et₂Zn is less reactive than Grignard reagents but more selective in asymmetric catalysis due to its moderate Lewis acidity .

- Functional Group Tolerance : Et₂Zn tolerates esters and ketones better than Grignard reagents, making it suitable for complex syntheses .

Catalytic Performance in Asymmetric Reactions

Et₂Zn is a cornerstone in enantioselective catalysis. Comparisons with other organozinc reagents:

Table 1: Enantioselectivity in Aldehyde Additions

- Ligand Dependency: Et₂Zn's performance heavily depends on chiral ligands. For example, DAIB (a monoterpenoid-derived ligand) achieves near-perfect enantioselectivity (99% ee) , while N-pyridylmethyl groups in Ephedra derivatives reduce ee due to alternate coordination modes .

- Diphenylzinc (Ph₂Zn) : Shows comparable ee (80–90%) but requires bulkier ligands like binaphthyl derivatives .

Polymerization Activity

Et₂Zn-based catalysts are critical in synthesizing biodegradable polymers like polylactide (PLA):

Table 2: Polymerization of rac-Lactide (rac-LA)

| Zinc Complex | Ligand Structure | Activity (kₚ) | Reference |

|---|---|---|---|

| [67] | Binuclear, mixed ligands | High | |

| [68] | Binuclear, modified | Moderate | |

| [69] | Homoleptic mononuclear | Low |

- Et₂Zn complexes with binuclear structures ([67], [68]) exhibit higher activity due to enhanced Lewis acidity and monomer activation .

- Mononuclear complexes ([69]) are less effective, highlighting the importance of coordination geometry.

Biological Activity

Diethylzinc (DEZn), a colorless liquid with the formula CHZn, is primarily known for its role as a precursor in the production of zinc oxide (ZnO) through chemical vapor deposition. However, its biological activity has garnered interest in various fields, particularly in toxicology and biochemistry. This article explores the biological effects of this compound, including its cytotoxicity, interaction with biological molecules, and implications for health and safety.

- Molecular Formula : CHZn

- Molecular Weight : 123.51 g/mol

- Appearance : Colorless liquid

- Melting Point : -28 °C

- Boiling Point : 124 °C

This compound is highly reactive, particularly with moisture, leading to the formation of zinc oxide and flammable hydrogen gas. Its reactivity is a critical factor in assessing its biological activity.

Biological Activity Overview

This compound exhibits significant biological activity primarily through its interactions with cellular components and its potential cytotoxic effects. Studies have indicated that DEZn can induce oxidative stress in cells, leading to various adverse effects.

Cytotoxic Effects

Research has demonstrated that this compound can cause cell death through mechanisms such as:

- Oxidative Stress : DEZn can generate reactive oxygen species (ROS), which damage cellular components, including lipids, proteins, and DNA. This oxidative damage is a key contributor to its cytotoxicity.

- Apoptosis Induction : Exposure to DEZn has been linked to increased apoptosis in various cell lines. For instance, studies show that DEZn treatment leads to significant increases in sub-G1 phase cells in the cell cycle, indicating apoptosis .

The mechanisms by which this compound exerts its biological effects include:

- Interaction with Proteins : this compound can bind to thiol groups in proteins, leading to structural changes and loss of function. This interaction is crucial for understanding its toxicity.

- DNA Interaction : There is evidence suggesting that DEZn may interact with DNA, potentially leading to mutagenic effects .

Study 1: Cytotoxicity in HeLa Cells

In a study examining the effects of DEZn on HeLa cells, it was found that treatment with this compound resulted in:

- A significant decrease in cell viability.

- An increase in cells arrested in the sub-G1 phase, indicative of apoptosis.

- Elevated levels of ROS were detected post-treatment .

Study 2: Zinc Oxide Production and Toxicity

Another investigation focused on the use of DEZn for producing ZnO nanoparticles revealed:

- The formation of ZnO was accompanied by cytotoxic effects on cultured cells.

- The study highlighted the dual role of DEZn as both a precursor for ZnO synthesis and a potential cytotoxic agent due to its oxidative properties .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | CHZn |

| Molecular Weight | 123.51 g/mol |

| Melting Point | -28 °C |

| Boiling Point | 124 °C |

| Toxicity (IC50) | Varies by cell type; <50 µM |

Safety Considerations

Due to its high reactivity and potential toxicity, handling this compound requires strict safety protocols:

- Use of personal protective equipment (PPE) is essential.

- Storage must be in airtight containers away from moisture.

- Proper ventilation is critical when working with this compound.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling diethylzinc in laboratory settings?

this compound is pyrophoric and reacts violently with water and oxygen. Key safety measures include:

- Conducting all work in a designated fume hood to prevent exposure to vapors .

- Pre-approval by the Principal Investigator (PI) for new reactions or scale-up, with documented training on Schlenk line techniques, canula transfers, and emergency response .

- Using inert atmospheres (argon/nitrogen) and ensuring compatibility of solvents/reagents to avoid unintended exothermic reactions .

- Referencing Safety Data Sheets (SDS) for PAC exposure limits (e.g., 24 ppm PAC-1) and emergency thresholds .

Q. How should this compound be integrated into basic organometallic reaction setups?

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation. This compound decomposes upon contact with moisture, altering reaction outcomes .

- Standard Reactions : For halogen-zinc exchange, pre-treat substrates with this compound in anhydrous solvents (e.g., THF) under UV light or with CuI catalysts to accelerate iodine-zinc exchange .

- Byproduct Removal : Distill excess this compound and volatile byproducts (e.g., ethylene) to shift equilibrium toward desired products .

Advanced Research Questions

Q. How can enantioselective additions of this compound to aldehydes be optimized?

- Catalyst Design : Employ chiral ligands (e.g., amino alcohols) to control stereochemistry. For example, a logic-guided conformational analysis of catalysts can predict enantioselectivity in benzaldehyde additions .

- Reaction Monitoring : Use kinetic studies and NMR spectroscopy to track intermediate organozinc species and adjust ligand-to-zinc ratios .

Q. What methodologies improve halogen-zinc exchange efficiency for synthesizing functionalized diorganozincs?

- Catalytic Additives : Introduce CuI (5–10 mol%) to reduce reaction times and temperatures. UV irradiation (254 nm) further accelerates exchange rates by cleaving Zn–I bonds .

- Substrate Scope : Primary iodoalkanes react readily, while secondary substrates require diisopropylzinc and Li(acac) catalysts for diarylzinc synthesis .

Q. How does this compound concentration affect ZnO morphology in polymer solar cell fabrication?

- Spin-Coating Optimization : Adjust spin speed and solution ratios (e.g., this compound:P3HT) to control ZnO domain formation. For 80 nm layers, a 1:5 molar ratio yields ~21 vol.% ZnO, but higher spin speeds reduce ZnO content due to this compound evaporation .

- Electron Tomography (ET) : Use ET to analyze domain connectivity and ensure percolation pathways for charge transport .

Q. What analytical techniques are suitable for studying this compound’s thermal decomposition?

- Mass Spectrometry (MS) : Monitor pyrolysis pathways (e.g., C–Zn bond cleavage at 150–200°C) and identify gaseous byproducts like ethylene and ethane .

- Thermogravimetric Analysis (TGA) : Quantify decomposition kinetics and residue composition under controlled atmospheres .

Q. How can Quantitative Structure-Selectivity Relationships (QSSR) guide catalyst design for this compound-mediated alkylations?

- Computational Modeling : Correlate ligand steric/electronic parameters (e.g., Tolman cone angles, Hammett constants) with enantiomeric excess (ee) in alkylation reactions .

- High-Throughput Screening : Test ligand libraries under varying temperatures and solvent polarities to identify optimal conditions for >90% ee .

Q. What criteria evaluate this compound’s efficacy in mass-deacidification of historical documents?

- Paper Preservation Metrics : Assess pH neutralization, cellulose stability, and long-term aging effects via accelerated degradation tests (e.g., 80°C, 65% RH) .

- Comparative Studies : Benchmark against Wei T'o and MG3 processes for residual zinc distribution and mechanical strength retention .

Q. Methodological Notes

- Contradictions/Precautions : While this compound is versatile in synthesis, its sensitivity to air/water necessitates rigorous exclusion techniques. Conflicting reports on CuI’s role in halogen-zinc exchange (acceleration vs. side reactions) require pilot-scale validation .

- Data Reliability : Avoid non-peer-reviewed sources; prioritize protocols from journals like ChemistrySelect and Catalysis Letters .

Properties

IUPAC Name |

zinc;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSRAFUHLHIWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].C[CH2-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Zn | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052217 | |

| Record name | Diethylzinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylzinc is a pyrophoric liquid with a garlic-like odor. It is stable when it is shipped in sealed tubes with carbon dioxide. It may decompose violently in water and ignite spontaneously with air. It is toxic by ingestion. If exposed to heat or flame, containers of this material may explode. It is used as an aircraft fuel., Liquid, Colorless liquid with a garlic-like odor; [HSDB] Highly flammable in air and reactive with water; [Sullivan, p. 979] | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl zinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255 °F at 760 mmHg (USCG, 1999), 118 °C | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH ETHER, PETROLEUM ETHER, BENZENE, HYDROCARBONS | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.207 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2065 @ 20 °C/4 °C, Saturated liquid density= 75.459 lb/cu ft @ 70 °C, Saturated vapor density= 0.00671 lb/cu ft @ 70 °C | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

20.8 [mmHg], 20.8 mm Hg @ 25 °C | |

| Record name | Diethyl zinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MOBILE LIQUID, COLORLESS LIQUID | |

CAS No. |

557-20-0 | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl zinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylzinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0W5NQH7C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-18 °F (USCG, 1999), -28 °C | |

| Record name | DIETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.